2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Overview
Description
2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO2 and its molecular weight is 219.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride . These factors could affect the compound’s interaction with its targets, its stability in the body, and its overall effectiveness.
Biological Activity
2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. The presence of the fluorophenyl group is known to enhance the compound's interaction with various biological targets, making it a subject of study for potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClF\N\O
- Molecular Weight : Approximately 233.66 g/mol
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the amino and acetic acid moieties contribute to solubility and stability. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For instance, studies indicate that it can inhibit amino acid transport systems in gliosarcoma cells, potentially affecting tumor growth and metabolism .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties. For example, related compounds have been tested against various bacterial strains with varying degrees of success .
- Cytotoxicity : In vitro assays have indicated that the compound may possess cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells. The presence of fluorine in the structure is believed to enhance its biological activity due to increased metabolic stability .
Case Studies
- Inhibition of Amino Acid Transport :
-
Antimicrobial Testing :
- A series of synthesized alkaloids related to this compound were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded, showing moderate to good activity against strains like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays :
Table 1: Enzyme Inhibition Rates
Compound | Target Enzyme | Inhibition Rate (%) | Reference |
---|---|---|---|
2-{[(3-Fluorophenyl)methyl]amino}acetic acid | Amino Acid Transport | 67-92% | |
Related Alkaloids | Various | Moderate Activity |
Table 2: Cytotoxicity Data
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMKDECBFYAORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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